Cas no 1249489-87-9 (3-Bromo-4-(3-methoxypropoxy)benzaldehyde)

3-Bromo-4-(3-methoxypropoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-(3-methoxypropoxy)benzaldehyde
-
- MDL: MFCD17270663
- インチ: InChI=1S/C11H13BrO3/c1-14-5-2-6-15-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,2,5-6H2,1H3
- InChIKey: XWNPKCOBVRUROB-UHFFFAOYSA-N
- ほほえんだ: COCCCOC1=C(C=C(C=C1)C=O)Br
計算された属性
- せいみつぶんしりょう: 272.00500
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
じっけんとくせい
- PSA: 35.53000
- LogP: 2.67690
3-Bromo-4-(3-methoxypropoxy)benzaldehyde セキュリティ情報
3-Bromo-4-(3-methoxypropoxy)benzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
3-Bromo-4-(3-methoxypropoxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B711063-50mg |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde |
1249489-87-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | B711063-100mg |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde |
1249489-87-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
abcr | AB335981-5 g |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde; 98% |
1249489-87-9 | 5g |
€450.00 | 2023-04-26 | ||
Alichem | A019143196-25g |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde |
1249489-87-9 | 95% | 25g |
$782.04 | 2023-09-03 | |
abcr | AB335981-1g |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde, 98%; . |
1249489-87-9 | 98% | 1g |
€178.00 | 2025-02-21 | |
A2B Chem LLC | AE61927-1g |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde |
1249489-87-9 | 98% | 1g |
$97.00 | 2024-04-20 | |
A2B Chem LLC | AE61927-10g |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde |
1249489-87-9 | 98% | 10g |
$467.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280669-5g |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde |
1249489-87-9 | 98% | 5g |
¥3200.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280669-1g |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde |
1249489-87-9 | 98% | 1g |
¥1148.00 | 2024-08-09 | |
1PlusChem | 1P009X1J-5g |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde |
1249489-87-9 | 98% | 5g |
$356.00 | 2025-02-25 |
3-Bromo-4-(3-methoxypropoxy)benzaldehyde 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
3-Bromo-4-(3-methoxypropoxy)benzaldehydeに関する追加情報
Research Brief on 3-Bromo-4-(3-methoxypropoxy)benzaldehyde (CAS: 1249489-87-9) in Chemical and Biomedical Applications
3-Bromo-4-(3-methoxypropoxy)benzaldehyde (CAS: 1249489-87-9) has recently emerged as a compound of significant interest in chemical synthesis and pharmaceutical research. This aromatic aldehyde derivative, characterized by its bromo and methoxypropoxy substituents, serves as a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications. Recent studies have highlighted its role in the development of kinase inhibitors and other bioactive compounds, particularly in oncology and inflammatory disease research.
Structural analysis reveals that the electron-withdrawing bromo group at the 3-position and the electron-donating methoxypropoxy group at the 4-position create a unique electronic environment that facilitates selective nucleophilic addition reactions. This property has been exploited in recent synthetic methodologies for constructing heterocyclic scaffolds, as demonstrated in a 2023 Journal of Medicinal Chemistry publication where this compound served as a key precursor for novel PI3K inhibitors.
In pharmacological applications, researchers have utilized 1249489-87-9 as a building block for developing targeted therapies. A notable 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of benzaldehyde-derived compounds showing promising activity against protein tyrosine phosphatases, with IC50 values in the low micromolar range. The compound's ability to maintain structural rigidity while allowing for diverse functional group modifications makes it particularly valuable in structure-activity relationship studies.
Recent advances in synthetic methodology have improved the efficiency of producing 3-Bromo-4-(3-methoxypropoxy)benzaldehyde. A 2023 Organic Process Research & Development paper described an optimized two-step process starting from 4-hydroxybenzaldehyde, achieving an overall yield of 78% with excellent purity (>99%). This development addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical development.
Ongoing research continues to explore new applications for this compound. Current investigations focus on its potential in PROTAC (proteolysis targeting chimera) development, where its aldehyde functionality can serve as a conjugation point for E3 ligase ligands. Preliminary results from unpublished work presented at the 2024 ACS Spring Meeting suggest promising outcomes in targeted protein degradation strategies for oncology targets.
As research progresses, 3-Bromo-4-(3-methoxypropoxy)benzaldehyde maintains its position as a valuable tool in medicinal chemistry. Its combination of synthetic versatility and potential biological activity ensures continued interest from both academic and industrial researchers. Future directions likely include expanded structure-activity studies and exploration of its metabolites for potential therapeutic applications.
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